molecular formula C7H6N2S2 B12733882 2H-Imidazole-2-thione, 1,3-dihydro-4-(3-thienyl)- CAS No. 93103-28-7

2H-Imidazole-2-thione, 1,3-dihydro-4-(3-thienyl)-

Katalognummer: B12733882
CAS-Nummer: 93103-28-7
Molekulargewicht: 182.3 g/mol
InChI-Schlüssel: ANYGIRMHMQHXJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Imidazole-2-thione, 1,3-dihydro-4-(3-thienyl)- is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the imidazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazole-2-thione, 1,3-dihydro-4-(3-thienyl)- typically involves the cyclization of appropriate thioamide precursors under acidic or basic conditions. One common method includes the reaction of thioamides with α-haloketones, which leads to the formation of the imidazole ring . The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is becoming more prevalent in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

2H-Imidazole-2-thione, 1,3-dihydro-4-(3-thienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring .

Wissenschaftliche Forschungsanwendungen

2H-Imidazole-2-thione, 1,3-dihydro-4-(3-thienyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2H-Imidazole-2-thione, 1,3-dihydro-4-(3-thienyl)- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exhibiting antimicrobial or anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2H-Imidazole-2-thione, 1,3-dihydro-4-(2-methylpropyl)-
  • Benzimidazole-2-thione derivatives
  • 1,3,4-Thiadiazole derivatives

Uniqueness

2H-Imidazole-2-thione, 1,3-dihydro-4-(3-thienyl)- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and biological activity, making it a valuable scaffold for the development of new drugs and materials .

Eigenschaften

CAS-Nummer

93103-28-7

Molekularformel

C7H6N2S2

Molekulargewicht

182.3 g/mol

IUPAC-Name

4-thiophen-3-yl-1,3-dihydroimidazole-2-thione

InChI

InChI=1S/C7H6N2S2/c10-7-8-3-6(9-7)5-1-2-11-4-5/h1-4H,(H2,8,9,10)

InChI-Schlüssel

ANYGIRMHMQHXJY-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC=C1C2=CNC(=S)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.